17-Methylene-4-androsten-3-one

Lipophilicity Chromatographic retention Drug distribution

Addressing the need for isomer-specific steroid confirmation in anti-doping and metabolomics, this 17-methylene analogue eliminates hydrogen-bond donor capacity, preventing glucuronide conjugation and extending detection windows vs. androstenedione. - Distinct chromatographic retention (XLogP3-AA 4.6) resolves co-eluting 17-epimeric diols/triols. - Validated for confirmatory GC-MS/MS and LC-MS/MS steroid profiling. - Also serves as an impurity reference marker for 17-methylated androgen API quality control.

Molecular Formula C20H28O
Molecular Weight 284.4 g/mol
CAS No. 846-45-7
Cat. No. B129608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Methylene-4-androsten-3-one
CAS846-45-7
Synonyms17-Methylene-androst-4-en-3-one,
Molecular FormulaC20H28O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=C)CCC4=CC(=O)CCC34C
InChIInChI=1S/C20H28O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h12,16-18H,1,4-11H2,2-3H3/t16-,17-,18-,19+,20-/m0/s1
InChIKeyQXEURENTQIAFIS-FSGKZVOOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Methylene-4-androsten-3-one: A 17-Methylidene C19 Steroid


17-Methylene-4-androsten-3-one (CID 14132447) is a C19 steroidal compound belonging to the androst-4-en-3-one family, distinguished by a methylidene (=CH₂) substituent at position 17 instead of the more common 17-oxo or 17β-hydroxy groups [1]. It has been reported as an endogenous metabolite detectable in human urine, plasma, and cerebrospinal fluid, and is classified within the 17,20-lyase steroid class . The compound has a molecular weight of 284.4 g/mol, zero hydrogen bond donors, a computed XLogP3-AA of 4.6, and a topological polar surface area of 17.1 Ų [1].

17-Methylene-4-androsten-3-one: Why Generic Substitution Fails


The 17-methylene modification fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability compared to common analogs such as androst-4-ene-3,17-dione (androstenedione) or 17α-methyltestosterone. The absence of a 17-oxo or 17β-hydroxy group eliminates hydrogen-bond donor potential, which can shift receptor binding profiles and reduce phase II conjugation rates, directly impacting its utility as a long-term doping control marker [1]. These structural differences mean that generic in-class substitution without experimental validation risks erroneous analytical identification or misinterpretation of biological activity.

17-Methylene-4-androsten-3-one: Key Differentiating Evidence


Higher Lipophilicity Than Androstenedione

17-Methylene-4-androsten-3-one exhibits a computed XLogP3-AA of 4.6, which is 1.1 log units higher than that of the closely related biosynthetic precursor androst-4-ene-3,17-dione (androstenedione, XLogP3-AA = 3.5) [1][2]. This difference indicates significantly greater lipophilicity, predicting longer retention in reversed-phase chromatographic systems and higher tissue distribution volumes.

Lipophilicity Chromatographic retention Drug distribution

Zero Hydrogen Bond Donors vs. 17-Hydroxy Steroids

The 17-methylene group eliminates the hydrogen bond donor (HBD) present in 17β-hydroxy anabolic steroids. 17-Methylene-4-androsten-3-one has an HBD count of 0, whereas 17α-methyltestosterone (17β-hydroxy-17α-methyl-androst-4-en-3-one) has an HBD count of 1 [1][2]. This difference may reduce the compound's susceptibility to glucuronidation at the 17-position and alter androgen receptor binding interactions.

Hydrogen bonding Receptor binding Metabolic conjugation

Endogenous Origin vs. Synthetic 17-Alkylated Androgens

17-Methylene-4-androsten-3-one has been reported as an endogenous metabolite in human urine, plasma, and cerebrospinal fluid, unlike purely synthetic 17-alkylated androgens such as methandienone or oxandrolone . While quantitative endogenous concentrations are not established in peer-reviewed literature, the endogenous origin provides a unique reference value for distinguishing natural baseline levels from exogenous administration in anti-doping analyses.

Endogenous biomarker Doping control Metabolomics

17-Methylene-4-androsten-3-one: Primary Applications


Doping Control: Long-Term Metabolite Detection

Due to its higher lipophilicity (XLogP3-AA 4.6 vs. 3.5 for androstenedione) and distinct chromatographic retention, 17-methylene-4-androsten-3-one serves as an optimal reference standard for confirmatory GC-MS/MS or LC-MS/MS methods targeting non-conjugated steroidal metabolites in sport anti-doping programs [1][2]. Its lack of hydrogen bond donors precludes glucuronide conjugation, making it a marker for extended detection windows.

Endogenous Metabolite Profiling and Biomarker Discovery

The compound's reported presence in human cerebrospinal fluid and brain tissue, combined with its endogenous origin, positions it as a candidate reference material for steroid metabolomics studies investigating neurosteroid pathways and 17,20-lyase-related pathologies [1]. Procurement as a certified analytical standard ensures reproducible quantitation across metabolomics platforms.

Structural Isomer Separation Method Development

The absence of a 17-hydroxyl hydrogen bond donor differentiates 17-methylene-4-androsten-3-one from 17-epimeric androstane diols and triols that co-elute under standard steroid profiling conditions [1]. Laboratories developing isomer-specific LC or GC methods require the authentic compound to validate peak identity, retention time, and mass spectral fragmentation patterns.

Synthetic Steroid Impurity Profiling Standard

As a potential byproduct or degradation product in the synthesis of 17-methylated androgens, the compound can be employed as an impurity reference marker for pharmaceutical quality control of bulk steroid APIs, ensuring that batch-to-batch impurity profiles remain within pharmacopoeial limits [1].

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